4-Bromo-2-methyl-2H-1,2,3-triazole
Overview
Description
“4-Bromo-2-methyl-2H-1,2,3-triazole” is a chemical compound with the molecular formula C3H4BrN3 . It is a derivative of the 1,2,3-triazole family .
Synthesis Analysis
The synthesis of “4-Bromo-2-methyl-2H-1,2,3-triazole” involves the reaction of 4,5-dibromo-2-methyl-2H-1,2,3-triazole with n-butyllithium in tetrahydrofuran at -78℃ . The reaction is quenched with water, extracted with ethyl acetate, and then dried over anhydrous sodium sulfate .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-2H-1,2,3-triazole” consists of a triazole ring with a bromine atom and a methyl group attached to it . The InChI code for this compound is 1S/C3H4BrN3/c1-7-5-2-3(4)6-7/h2H,1H3 .Chemical Reactions Analysis
The compound is highly reactive and can undergo various chemical reactions. For instance, it can react with butyllithium to form lithiated derivatives . These derivatives can be quenched with various reagents to yield 5-substituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 161.99 . It has a high solubility in water . The compound has a high GI absorption and is BBB permeant .Scientific Research Applications
Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties . They are structurally versatile, able to accommodate a broad range of substituents, and are used in the construction of diverse novel bioactive molecules .
Pharmaceuticals
Triazoles are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . For example, fluconazole and voriconazole are antifungal drugs that contain triazole .
Organocatalysis
Triazoles are also important in organocatalysis . They can act as ligands for metals, enabling a variety of catalytic transformations.
Agrochemicals
Triazoles are used in agrochemicals due to their antimicrobial properties .
Materials Science
Triazoles have applications in materials science . They can be used in the synthesis of polymers and other materials.
Molecular Simulations
“4-Bromo-2-methyl-2H-1,2,3-triazole” can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Synthesis of Novel Bioactive Molecules
Triazoles, including “4-Bromo-2-methyl-2H-1,2,3-triazole”, are structurally versatile and can accommodate a broad range of substituents. They are used in the construction of diverse novel bioactive molecules .
Antimicrobial Agents
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their safety profile and excellent therapeutic index .
Antioxidants
Triazoles can act as antioxidants, reducing or eliminating free radicals and thus protecting cells against oxidative injury .
Cancer Therapeutics
Triazoles have been found to have potential applications in cancer therapeutics .
Bioisostere in Medicinal Chemistry
Triazoles can be used as a bioisostere in medicinal chemistry for building more complex chemical compounds, including pharmaceutical drugs .
Green Chemistry
Triazoles can be synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .
Safety And Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H227, H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for “4-Bromo-2-methyl-2H-1,2,3-triazole” could involve further exploration of its chemical reactivity and potential applications. Given its high reactivity and the versatility of the 1,2,3-triazole ring, it could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
4-bromo-2-methyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-5-2-3(4)6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFNDZLVSBSRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617802 | |
Record name | 4-Bromo-2-methyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-2H-1,2,3-triazole | |
CAS RN |
16681-67-7 | |
Record name | 4-Bromo-2-methyl-2H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methyl-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.